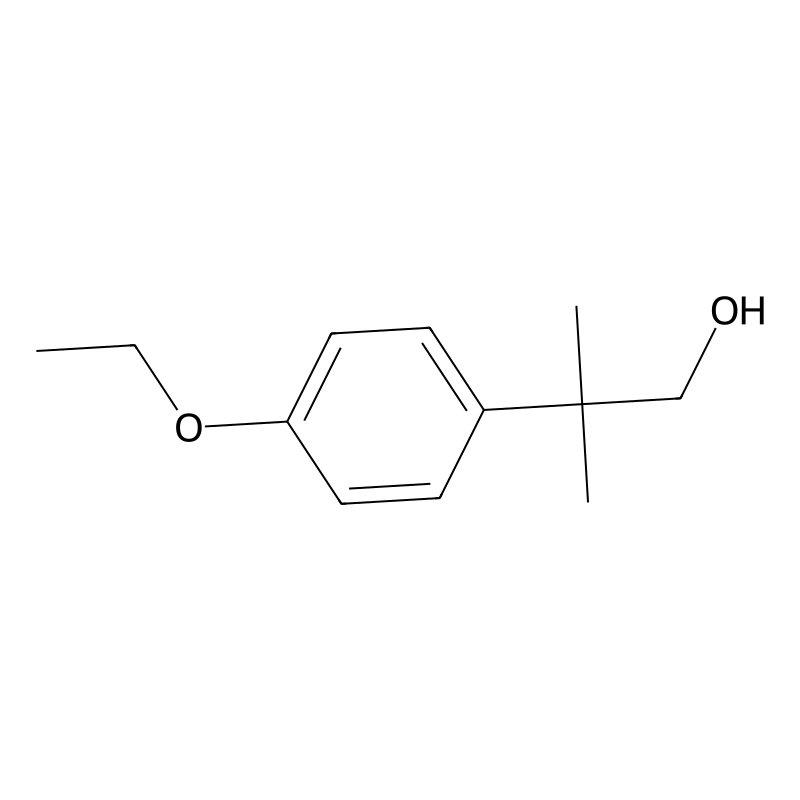

2-(4-Ethoxyphenyl)-2-methylpropan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(4-Ethoxyphenyl)-2-methylpropan-1-ol (CAS 83493-63-4) is a highly specialized, tertiary-carbon-containing primary alcohol utilized predominantly as the critical intermediate in the industrial synthesis of non-ester pyrethroid insecticides, most notably Etofenprox [1]. Characterized by a para-ethoxy group and a gem-dimethyl substituted aliphatic chain, this compound is engineered to mimic the steric bulk of traditional cyclopropane-based pyrethroids while entirely eliminating the hydrolyzable ester linkage [2]. For procurement teams and process chemists, sourcing this exact alcohol provides a highly stable, ready-to-react precursor that ensures excellent thermal and hydrolytic stability in downstream agrochemical products, making it indispensable for formulations requiring high mammalian safety and low aquatic toxicity.

Generic substitution of 2-(4-ethoxyphenyl)-2-methylpropan-1-ol with closely related analogs or upstream precursors fundamentally disrupts both the manufacturing process and the efficacy of the final product [1]. Procuring the upstream precursor, ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate, forces manufacturers to implement a hazardous and yield-reducing borohydride reduction step prior to etherification [2]. Furthermore, substituting the para-ethoxy group with a methoxy moiety, or removing the gem-dimethyl group (e.g., using 2-(4-ethoxyphenyl)propan-1-ol), drastically alters the spatial geometry required for the downstream active pharmaceutical ingredient (API) to bind to insect voltage-gated sodium channels [1]. Such substitutions not only cause a severe drop in insecticidal knockdown activity but also eliminate the unique low-aquatic-toxicity profile that justifies the commercial use of non-ester pyrethroids.

Elimination of Hazardous Reduction Steps in API Synthesis

In the industrial manufacturing of non-ester pyrethroids, utilizing 2-(4-ethoxyphenyl)-2-methylpropan-1-ol directly as the precursor enables a highly efficient, single-step etherification with 3-phenoxybenzyl halides[1]. Conversely, procuring the alternative upstream precursor—ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate—mandates an intermediate reduction step using mixed-hydride systems (e.g., KBH4/LiCl). This reduction step typically caps at an 80-90% yield and introduces significant process safety hazards associated with reactive hydrides and hydrogen gas evolution [1]. By sourcing the alcohol directly, manufacturers bypass this yield penalty and streamline the synthetic workflow.

| Evidence Dimension | Synthetic step efficiency and yield loss |

| Target Compound Data | Direct etherification (single step, >85% yield) |

| Comparator Or Baseline | Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate (requires prior reduction step, 80-90% yield limit, plus subsequent etherification yield) |

| Quantified Difference | Avoids a 10-20% yield loss and eliminates hazardous hydride handling |

| Conditions | Industrial scale etherification vs. borohydride/metal salt reduction |

Procuring the alcohol directly eliminates a hazardous, yield-reducing synthetic step, significantly lowering the cost of goods and improving safety in commercial Etofenprox manufacturing.

Essential Steric Conformation for Sodium Channel Binding

The gem-dimethyl group at the C2 position of 2-(4-ethoxyphenyl)-2-methylpropan-1-ol is strictly required to act as an isostere for the cyclopropane ring found in traditional pyrethroids [1]. Structure-activity relationship (SAR) studies demonstrate that this exact steric bulk locks the resulting ether linkage into the bioactive conformation necessary to bind to voltage-gated sodium channels. Substituting this precursor with a mono-methyl analog (such as 2-(4-ethoxyphenyl)propan-1-ol) results in a severe loss of target site affinity, causing a substantial reduction in insecticidal knockdown activity in the downstream product [1].

| Evidence Dimension | Downstream insecticidal knockdown activity (receptor binding) |

| Target Compound Data | Gem-dimethyl structure (optimal sodium channel binding, high activity) |

| Comparator Or Baseline | Mono-methyl analog (2-(4-ethoxyphenyl)propan-1-ol) |

| Quantified Difference | >10-fold reduction in target site affinity and insecticidal activity for the mono-methyl analog |

| Conditions | Structure-activity relationship (SAR) assays on insect voltage-gated sodium channels |

The gem-dimethyl moiety is non-negotiable for manufacturers aiming to produce active non-ester pyrethroids, as any reduction in steric bulk destroys the product's commercial viability.

Optimization of Aquatic Toxicity Profile

The specific para-ethoxy substitution on the phenyl ring of 2-(4-ethoxyphenyl)-2-methylpropan-1-ol is a highly optimized feature that differentiates the resulting API from other pyrethroids [1]. While methoxy or propoxy analogs can be synthesized, the ethoxy derivative uniquely balances high insecticidal efficacy with an exceptionally low aquatic toxicity profile. The downstream product derived from this exact ethoxy-alcohol exhibits an aquatic toxicity profile that is three orders of magnitude lower than traditional ester-pyrethroids (e.g., permethrin) [2].

| Evidence Dimension | Aquatic toxicity (TLm48 for carp) of the downstream API |

| Target Compound Data | Ethoxy-derived API (Etofenprox, exceptionally low toxicity) |

| Comparator Or Baseline | Traditional ester pyrethroids (Permethrin) |

| Quantified Difference | >1000-fold reduction in aquatic toxicity compared to traditional benchmarks |

| Conditions | 48-hour aquatic toxicity assays in carp models |

Procuring the exact para-ethoxy compound is critical for maintaining the specific regulatory approvals and environmental safety claims of the final commercial insecticide.

Industrial Synthesis of Non-Ester Pyrethroids

2-(4-Ethoxyphenyl)-2-methylpropan-1-ol serves as the direct, indispensable precursor for the commercial manufacturing of Etofenprox (Trebon) via Williamson ether synthesis. Utilizing this specific alcohol avoids the need for hazardous reduction steps and entirely bypasses the ester-cleavage vulnerabilities that plague traditional pyrethroid formulations [1].

Development of Hydrolytically Stable Agrochemicals

The compound is utilized as a core building block in R&D for next-generation agricultural chemicals where prolonged environmental stability is required. Because the resulting ether bonds resist hydrolysis in alkaline soil or water—unlike traditional pyrethroid esters—this precursor is ideal for formulating long-lasting crop protection agents [2].

Structure-Activity Relationship (SAR) Studies in Neurotoxicology

In neurotoxicological research, this compound and its derivatives are used as standard reference scaffolds to study the binding kinetics of voltage-gated sodium channels. It allows researchers to isolate receptor binding effects without the confounding variable of esterase-mediated degradation that typically affects standard pyrethroids [2].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant